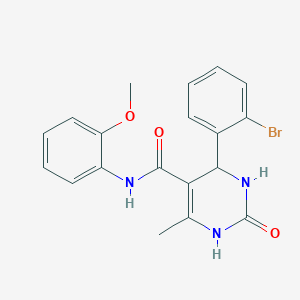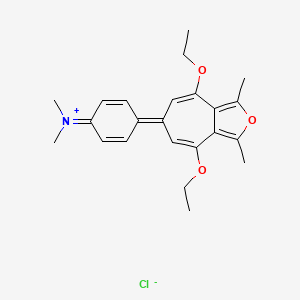![molecular formula C22H17FN4OS B5240882 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5240882.png)
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
安全和危害
未来方向
The future research directions for this compound could include further exploration of its biological activity, as well as optimization of its physical and chemical properties for potential therapeutic applications . Additionally, further studies could be conducted to elucidate its mechanism of action and to identify its biological targets .
作用机制
Target of Action
The primary targets of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea are currently unknown. This compound is structurally similar to other thiadiazole derivatives, which have been found to exhibit a wide range of biological activities . .
Mode of Action
Thiadiazole derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this compound remains to be elucidated .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiadiazole derivatives, it is likely that this compound could affect multiple pathways
Pharmacokinetics
The physical properties of the compound provide some insights . The compound is a colorless, odorless solid with a melting point of 161.5-164 °C . It has a low vapor pressure and a logP of 1.79 at pH 7, 25 °C, suggesting it may have moderate lipophilicity . Its solubility in water is 2.5 g/l at 25 °C , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea, it is stable at 52 °C and in aqueous media between pH 5 and 9 . Its half-life in soil is considerably greater in soils with low moisture content . These factors could potentially affect the compound’s action and efficacy in biological systems.
生化分析
Biochemical Properties
N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound has also been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in the conformation of these biomolecules, affecting their activity. Additionally, N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific metabolic enzymes, leading to an accumulation of certain metabolites and a decrease in others. This compound can also affect the activity of enzymes involved in detoxification processes, altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be actively transported into specific organelles or tissues, where it exerts its effects. The distribution of this compound can also be affected by its binding affinity to various cellular components .
Subcellular Localization
The subcellular localization of N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N’-(2-fluorophenyl)urea is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea typically involves the reaction of 5-(Diphenylmethyl)-1,3,4-thiadiazole-2-amine with 2-fluorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
化学反应分析
Types of Reactions
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various microorganisms.
Medicine: The compound is being investigated for its anticancer properties, particularly against breast and lung cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
- 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
- 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
- 1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)urea
Uniqueness
1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
属性
IUPAC Name |
1-(5-benzhydryl-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4OS/c23-17-13-7-8-14-18(17)24-21(28)25-22-27-26-20(29-22)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,24,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYSQSDXWIIBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)NC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![butyl (4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5240799.png)
![1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE](/img/structure/B5240821.png)
![4-(3-methoxypropyl)-1-[(5-naphthalen-1-yl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5240825.png)
![3-(ethylthio)-6-(3-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5240839.png)
![4-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5240841.png)
![1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-pyridinyl)piperazine](/img/structure/B5240845.png)

![5-[(5-Chloro-2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5240862.png)
![4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)adamantan-1-ol;dihydrochloride](/img/structure/B5240863.png)
![N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5240871.png)

![6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5240898.png)

![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5240912.png)
